![molecular formula C18H24ClF3N2O B13576288 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride is a synthetic compound with a molecular formula of C18H24ClF3N2O and a molecular weight of 376.8 This compound is known for its unique structural features, which include a cyclopropane ring, a trifluoromethyl group, and a piperidine ring
准备方法
The synthesis of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Piperidine Ring Construction: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product .
化学反应分析
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It is employed in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of 1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares the cyclopropane and piperidine rings but lacks the trifluoromethyl group.
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound has a similar piperidine ring but features a methoxyethyl group instead of the phenylethyl and trifluoromethyl groups.
N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine: This compound contains a piperidine ring and a cyclohexyl group, differing in the specific substituents and overall structure.
属性
分子式 |
C18H24ClF3N2O |
|---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-[1-(2-phenylethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C18H23F3N2O.ClH/c19-18(20,21)14-7-11-23(12-15(14)22)16(24)17(9-10-17)8-6-13-4-2-1-3-5-13;/h1-5,14-15H,6-12,22H2;1H |
InChI 键 |
MPDGLBSRTGBOIC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(C1C(F)(F)F)N)C(=O)C2(CC2)CCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



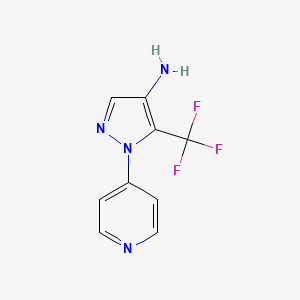
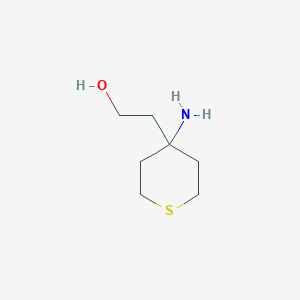



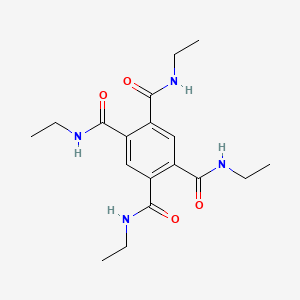
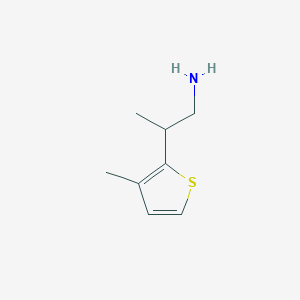
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
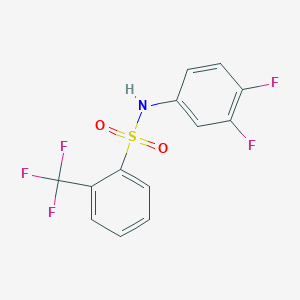
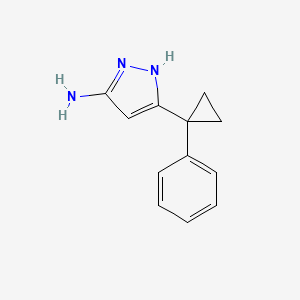
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
